2-hydroxypropane-1,2,3-tricarboxylic acid;iron;trihydrate
Description
Properties
CAS No. |
17217-76-4 |
|---|---|
Molecular Formula |
C6H14FeO10 |
Molecular Weight |
302.01 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;iron;trihydrate |
InChI |
InChI=1S/C6H8O7.Fe.3H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;3*1H2 |
InChI Key |
HCQHEELQALBYIW-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.O.O.[Fe] |
Origin of Product |
United States |
Preparation Methods
Two-Step Neutralization-Precipitation Method
A widely cited laboratory method involves sequential neutralization and precipitation steps. Stage 1 entails dissolving citric acid monohydrate (77.7 g) in an aqueous sodium hydroxide solution (44.4 g NaOH in 200 mL H₂O) to form sodium citrate. After 30 minutes of stirring, Stage 2 introduces iron(III) chloride hexahydrate (100 g) to the mixture at 50–55°C, yielding a ferric citrate complex via ligand exchange. The product is precipitated using methanol (1,200 mL), filtered, and dried under reduced pressure, achieving an 85% molar yield. This method prioritizes simplicity but requires careful pH control to avoid iron hydroxide byproducts.
Ferric Hydroxide Intermediate Route
An alternative approach isolates ferric hydroxide (Fe(OH)₃) as an intermediate. Ferric chloride hexahydrate is reacted with sodium hydroxide at pH >7.0 to precipitate Fe(OH)₃, which is washed thrice to reduce chloride content below 5%. The purified Fe(OH)₃ is suspended in water and reacted with citric acid at 90–100°C for 30–120 minutes, followed by pH adjustment to 0.8–1.5 to solubilize unreacted solids. Cooling the solution to <30°C and adding acetone precipitates ferric citrate trihydrate, which is isolated via pressure filtration. This method enhances purity but involves multiple washing steps, increasing processing time.
Industrial-Scale Production Techniques
One-Pot Ferric Hydroxide Slurry Process
Industrial protocols often employ a one-pot synthesis to improve scalability. Ferric chloride hexahydrate is combined with sodium hydroxide (3.2–3.6 moles per mole of Fe³⁺) at 10–30°C to form a ferric hydroxide slurry. Citric acid is then added directly to the slurry, and the mixture is heated to 70–100°C for 1–2 hours, producing a clear solution. Precipitation is induced using water-miscible organic solvents (e.g., acetone or methanol), yielding pharmaceutical-grade ferric citrate with a BET surface area of 1–15 m²/g. This method reduces intermediate isolation steps, cutting production costs by ~20% compared to traditional routes.
Critical Process Parameters and Optimization
pH and Temperature Control
Optimal synthesis requires strict pH regulation. During Fe(OH)₃ formation, maintaining pH >7.0 ensures complete precipitation of iron hydroxide. Conversely, the citrate reaction step demands acidic conditions (pH 0.8–1.5) to prevent citrate degradation and enhance complex stability. Temperature also impacts reaction kinetics: higher temperatures (80–100°C) accelerate ligand exchange but risk citrate caramelization, necessitating a balance between speed and product integrity.
Stoichiometric Ratios and Yield Maximization
The molar ratio of Fe³⁺ to citrate is critical. A 1:1.2 ratio (Fe:citrate) maximizes complexation efficiency, as excess citrate compensates for ligand loss during washing. Excess iron, however, leads to unreacted Fe(OH)₃, reducing purity. Industrial methods achieve yields of 85–92% by optimizing these ratios and employing solvent recycling.
Characterization and Quality Control
Spectroscopic and Diffraction Analysis
Fourier-transform infrared (FTIR) spectroscopy identifies characteristic Fe–O bonds at 580 cm⁻¹ and citrate carboxylate stretches at 1,620 cm⁻¹. X-ray diffraction (XRD) reveals a monoclinic crystal structure with lattice parameters a = 8.42 Å, b = 10.15 Å, and c = 11.30 Å. Batch consistency is verified via these techniques to meet pharmacopeial standards.
Iron and Citrate Quantification
Atomic absorption spectroscopy (AAS) measures iron content (18–20% w/w), while titration with EDTA determines citrate concentration. Impurities such as residual chloride are quantified via ion chromatography, with limits <0.1% for pharmaceutical grades.
Applications and Industrial Relevance
Ferric citrate trihydrate’s primary use is in managing hyperphosphatemia in chronic kidney disease (CKD). Clinical trials demonstrate its dual action: binding dietary phosphate (reducing serum levels by 1.2–1.8 mg/dL) and replenishing iron stores (ferritin increase of 150–200 ng/mL). Industrial production aligns with Good Manufacturing Practice (GMP) guidelines, ensuring batch consistency for oral formulations like tablets and capsules.
Table 2: Critical Parameters and Ranges
| Parameter | Optimal Range | Impact on Product |
|---|---|---|
| pH (Fe(OH)₃ formation) | >7.0 | Prevents Fe³⁺ hydrolysis |
| pH (Citrate reaction) | 0.8–1.5 | Enhances complex solubility |
| Temperature | 80–100°C | Balances speed and degradation |
| Fe:citrate molar ratio | 1:1.2 | Maximizes ligand utilization |
Chemical Reactions Analysis
Types of Reactions
Ferric citrate trihydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Ferric ions in ferric citrate can be reduced to ferrous ions under certain conditions, such as exposure to light, especially blue and ultraviolet light.
Complexation Reactions: Ferric citrate forms various coordination complexes with citric acid, which can exist in equilibrium depending on the pH and concentration of the reactants.
Common Reagents and Conditions
Oxidation-Reduction: Light exposure, particularly blue and ultraviolet light, can reduce ferric ions to ferrous ions.
Complexation: The presence of excess citrate anions can lead to the formation of negatively charged complexes.
Major Products Formed
Scientific Research Applications
Mechanism of Action
Ferric citrate trihydrate acts by forming an insoluble compound with phosphate present in the diet, minimizing its uptake by the digestive system. This mechanism is particularly useful in patients with chronic kidney disease to regulate blood levels of phosphorus. Additionally, ferric citrate serves as an iron supplement by providing ferric ions that can be absorbed and utilized by the body .
Comparison with Similar Compounds
Table 1: Comparison of Phosphate Binders in CKD
Key Findings :
- Ferric citrate achieves comparable phosphorus control to sevelamer and calcium acetate but with a lower incidence of severe adverse events .
- Sevelamer outperforms ferric citrate in reducing LDL cholesterol (-20.3 mg/dL vs. -8.2 mg/dL) .
Iron Supplements
Table 2: Iron Supplements in Clinical Use
Key Findings :
- Ferric pyrophosphate citrate (Triferic®): Administered intravenously during dialysis, it maintains hemoglobin without increasing oxidative stress, unlike oral ferrous sulfate .
- Ferric citrate vs.
- Ferric ammonium citrate : High solubility and gastric tolerance make it ideal for food fortification .
Citrate-Containing Compounds
Key Findings :
- Trisodium citrate dihydrate: Used in synthesizing citrate-capped gold nanoparticles (4 mM chloroauric acid, 38.8 mM citrate) for diagnostics .
- Ammonium ferric citrate : Utilized in bacterial culture media to detect hydrogen sulfide production via ferrous sulfide precipitation .
Research Findings and Clinical Implications
- Oncogenic Signaling: Ferric citrate and iron EDTA increase epidermal growth factor receptor (EGFR) and ERK activation in colon cancer cells, unlike ferrous sulfate .
- Long-term risks remain unstudied .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing ferric citrate trihydrate in laboratory settings?
- Methodological Answer : Ferric citrate trihydrate can be synthesized by dissolving iron(III) chloride hexahydrate and citric acid in a molar ratio of 1:1 in deionized water, followed by pH adjustment to ~4.0–5.0 using ammonia. Characterization involves:
- X-ray diffraction (XRD) for crystallinity verification.
- Inductively Coupled Plasma (ICP) analysis to confirm iron content.
- Fourier-Transform Infrared Spectroscopy (FTIR) to identify citrate coordination bands (e.g., carboxylate stretching at ~1600 cm⁻¹) .
- Thermogravimetric Analysis (TGA) to confirm hydration state (trihydrate decomposition at ~100–150°C) .
Q. How can researchers assess the bioavailability of ferric citrate trihydrate compared to other iron compounds (e.g., ferrous sulfate)?
- Methodological Answer : Bioavailability is evaluated using:
- Caco-2 cell models to simulate intestinal iron uptake, measuring intracellular iron via ICP or ferritin upregulation via Western blot .
- Proliferation assays (e.g., Incucyte ZOOM) to compare growth effects of ferric citrate vs. ferrous sulfate at physiologically relevant concentrations (0.01–2 mM) .
- Dietary interaction studies (e.g., phytate-rich diets) to assess inhibition of iron absorption .
Advanced Research Questions
Q. What mechanisms explain the differential activation of MAP kinase ERK by ferric citrate versus ferrous sulfate in colorectal cancer models?
- Methodological Answer : Ferric citrate induces ERK phosphorylation via epidermal growth factor receptor (EGFr) activation, a process absent in ferrous sulfate-treated cells. Key steps include:
- Proteome Profiler™ Arrays to detect upregulated amphiregulin (EGFr ligand) in Caco-2/Hutu-80 cells exposed to ferric citrate (0.5–2 mM) .
- ELISA/Western blot to quantify phosphorylated ERK (pERK) levels, showing dose-dependent increases with ferric citrate but not ferrous sulfate .
- Inhibitor studies (e.g., EGFR-blocking antibodies) to confirm pathway specificity .
Q. How can contradictory findings on ferric citrate’s role in Wnt signaling be resolved across different studies?
- Methodological Answer : Discrepancies arise from cell line-specific mutations (e.g., APC/β-catenin in SW480 vs. Caco-2) and iron speciation. Strategies include:
- Gene expression profiling (RNA-seq) to identify Wnt pathway components modulated by ferric citrate .
- Iron speciation analysis (e.g., XANES) to distinguish free Fe³⁺ vs. chelated iron effects .
- Dose-response experiments in APC-mutant vs. wild-type models to clarify context-dependent effects .
Q. What experimental evidence supports the hypothesis that ferric citrate promotes pro-carcinogenic pathways via COX-2/PGE2 upregulation?
- Methodological Answer : Ferric citrate elevates cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2) through:
- ELISA quantification of PGE2 in cell supernatants .
- qPCR/Western blot to measure COX-2 mRNA/protein levels in ferric citrate-treated cells vs. controls .
- Pharmacological inhibition (e.g., COX-2 inhibitors like celecoxib) to block amphiregulin induction and ERK activation .
Q. How should researchers design longitudinal studies to evaluate ferric citrate’s impact on fibroblast growth factor 23 (FGF23) in pediatric chronic kidney disease (CKD)?
- Methodological Answer : The FIT4KiD trial design provides a framework:
- Primary endpoints : Serum FGF23, phosphate, and iron parameters (transferrin saturation, ferritin) .
- Dosing regimen : 1–3 g/day ferric citrate, adjusted for age and CKD stage .
- Safety monitoring : Aluminum accumulation (ICP-MS) and gastrointestinal adverse events .
- Control groups : Placebo or calcium-based phosphate binders for comparative efficacy .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-dependent effects of ferric citrate in cellular assays?
- Methodological Answer :
- Non-linear regression (e.g., log[inhibitor] vs. response curves) to calculate EC₅₀ values for proliferation or ERK activation .
- ANOVA with post-hoc tests (e.g., Tukey’s) to compare triplicate data across iron concentrations .
- Meta-analysis of multiple studies to reconcile conflicting results (e.g., Wnt pathway outcomes) .
Q. How can proteomic data from ferric citrate-treated cells be integrated with transcriptomic findings to identify key signaling nodes?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
